1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, in the presence of a dehydrating agent like phosphorus oxychloride.
Synthesis of the triazole ring:
Introduction of the carbohydrazide moiety: This can be done by reacting the triazole intermediate with hydrazine hydrate under reflux conditions.
Final coupling reaction: The final step involves the condensation of the intermediate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and amino positions, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced triazole derivatives.
Substitution: Formation of azides and alkylated derivatives.
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is used in the development of novel materials with specific electronic, optical, and mechanical properties.
Chemical Biology: The compound serves as a probe for studying biological processes and interactions at the molecular level.
Industry: It is explored for its potential use in the synthesis of advanced polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
Anticancer Activity: It may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block signaling pathways involved in inflammation.
Comparison with Similar Compounds
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, but differ in their substituents and overall structure.
Oxadiazole Derivatives: These compounds contain the oxadiazole ring and are known for their antimicrobial and anticancer properties.
Carbohydrazide Derivatives: These compounds have the carbohydrazide moiety and are explored for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of functional groups, which imparts a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H22BrN9O4 |
---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H22BrN9O4/c1-4-27(5-2)9-12-14(22-26-28(12)17-16(20)24-32-25-17)18(30)23-21-8-10-6-11(19)15(29)13(7-10)31-3/h6-8,29H,4-5,9H2,1-3H3,(H2,20,24)(H,23,30)/b21-8+ |
InChI Key |
DGEJHUVFNKIGFZ-ODCIPOBUSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)OC |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
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